4-(1,4-Dioxaspiro[4.5]dec-2-yl)butan-1-ol
Description
Significance of Spiroketal Motifs in Complex Molecular Architectures
Spiroketals are a prominent class of heterocyclic compounds characterized by two rings connected through a single, central spiro atom, which is a quaternary carbon bonded to two oxygen atoms. This unique structural feature imparts a high degree of conformational rigidity, making spiroketal motifs crucial components in the architecture of many complex natural products, including pheromones, antibiotics, and marine toxins.
The defined three-dimensional geometry of the spiroketal scaffold is not merely a structural curiosity; it often serves as a privileged framework that orients appended functional groups into specific spatial arrangements. This pre-organization is critical for molecular recognition and biological activity, as it can facilitate precise interactions with enzyme active sites and cellular receptors. Consequently, the stereocontrolled synthesis of spiroketals is a key challenge and a vibrant area of research in organic chemistry, as it provides access to novel bioactive molecules and tools for chemical biology.
Overview of the 1,4-Dioxaspiro[4.5]decane System as a Versatile Synthon
The 1,4-dioxaspiro[4.5]decane system is a specific type of spiroketal that is formally derived from the protection of a cyclohexanone (B45756) carbonyl group with ethylene (B1197577) glycol. This structure is an exceptionally useful and versatile building block, or synthon, in organic synthesis. The ketal linkage is stable under a wide range of reaction conditions, particularly basic and nucleophilic conditions, making it an effective protecting group for the otherwise reactive ketone.
This stability allows for chemical modifications to be performed on the cyclohexane (B81311) ring or on side chains attached to it without disturbing the latent carbonyl group. For instance, derivatives like 1,4-dioxaspiro[4.5]decan-8-one are widely used as bifunctional intermediates in the synthesis of pharmaceuticals, liquid crystals, and insecticides. researchgate.net The ability to unmask the ketone at a later synthetic stage via acid-catalyzed hydrolysis provides a powerful tool for constructing complex molecular targets, such as potent analgesics and tryptamine (B22526) derivatives like serotonin (B10506) and melatonin. chemicalbook.com
Below is a table detailing the properties of the parent 1,4-Dioxaspiro[4.5]decane and two of its common functionalized derivatives, which highlights the chemical space accessible from this scaffold.
| Property | 1,4-Dioxaspiro[4.5]decane | 1,4-Dioxaspiro[4.5]decan-8-one | 1,4-Dioxaspiro[4.5]decan-8-ol |
| Molecular Formula | C₈H₁₄O₂ nih.govnist.gov | C₈H₁₂O₃ chemscene.com | C₈H₁₄O₃ nih.gov |
| Molecular Weight | 142.20 g/mol nih.gov | 156.18 g/mol chemscene.com | 158.19 g/mol nih.gov |
| CAS Number | 177-10-6 nih.govnist.gov | 4746-97-8 chemicalbook.comchemscene.com | 22428-87-1 nih.gov |
| Physical State | Liquid | Solid | Liquid |
| Melting Point | N/A | 70-73 °C chemicalbook.com | N/A |
| Boiling Point | 73 °C at 11 mmHg | N/A | N/A |
This table is generated based on available data for the parent scaffold and its common derivatives.
Structural Features and Synthetic Utility of the Butanol Side Chain in Functionalization
The subject compound, 4-(1,4-Dioxaspiro[4.5]dec-2-yl)butan-1-ol, features a four-carbon chain terminating in a primary alcohol (-CH₂OH). This butanol side chain is a critical element for synthetic utility, serving as a versatile handle for a wide array of chemical transformations. Primary alcohols are among the most useful functional groups in organic synthesis due to their accessibility and broad reactivity.
The terminal hydroxyl group can be readily transformed into other functionalities, enabling the elaboration of the molecule and the attachment of other structural motifs. Key transformations include:
Oxidation: Primary alcohols can be selectively oxidized to form aldehydes under mild conditions or further oxidized to carboxylic acids using stronger oxidizing agents. researchgate.netorganic-chemistry.orgncert.nic.in These transformations open pathways to a vast range of subsequent reactions, such as imine formation, Wittig reactions, or amide coupling.
Conversion to Halides: The hydroxyl group can be converted into a good leaving group and substituted by a halide (e.g., -Br or -Cl) using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂). libretexts.org The resulting alkyl halide is a valuable intermediate for nucleophilic substitution and carbon-carbon bond-forming reactions, such as Grignard or organocuprate additions. libretexts.org
Esterification and Etherification: The alcohol can react with carboxylic acids or their derivatives to form esters, or with alkyl halides under basic conditions to form ethers. These reactions are fundamental for modifying the polarity and steric properties of the side chain.
The flexibility offered by the butanol side chain, combined with the stable and stereochemically defined 1,4-dioxaspiro[4.5]decane core, makes this compound a potentially valuable intermediate for building more complex and functionally diverse molecules.
The table below summarizes some of the key synthetic transformations available to a primary butanol side chain.
| Reaction Type | Reagent(s) | Product Functional Group |
| Oxidation to Aldehyde | PCC, DMP, or TEMPO/bleach organic-chemistry.org | -CHO |
| Oxidation to Carboxylic Acid | KMnO₄, H₂CrO₄, or RuCl₃/NaIO₄ researchgate.net | -COOH |
| Conversion to Alkyl Bromide | PBr₃ or CBr₄/PPh₃ libretexts.org | -CH₂Br |
| Conversion to Alkyl Chloride | SOCl₂ libretexts.org | -CH₂Cl |
| Esterification | R-COOH (acid catalyst) or R-COCl | -OC(=O)R |
| Williamson Ether Synthesis | 1. NaH; 2. R-Br | -OR |
| Tosylation | TsCl, pyridine (B92270) | -OTs (good leaving group) |
This table illustrates common, representative reactions for a primary alcohol functional group.
Structure
3D Structure
Properties
CAS No. |
4994-41-6 |
|---|---|
Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
4-(1,4-dioxaspiro[4.5]decan-3-yl)butan-1-ol |
InChI |
InChI=1S/C12H22O3/c13-9-5-2-6-11-10-14-12(15-11)7-3-1-4-8-12/h11,13H,1-10H2 |
InChI Key |
GTFRYSCHXNMOQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CCCCO |
Origin of Product |
United States |
Reactivity and Advanced Functionalization of 4 1,4 Dioxaspiro 4.5 Dec 2 Yl Butan 1 Ol
Chemical Transformations at the Primary Alcohol Moiety
The primary alcohol group in 4-(1,4-Dioxaspiro[4.5]dec-2-yl)butan-1-ol is a key site for a variety of functionalization reactions. Standard protocols for the conversion of primary alcohols can be employed, with the notable consideration that the spiroketal is sensitive to strongly acidic conditions.
Selective Oxidation Reactions
The primary alcohol can be selectively oxidized to either the corresponding aldehyde, 4-(1,4-Dioxaspiro[4.5]dec-2-yl)butanal, or the carboxylic acid, 4-(1,4-Dioxaspiro[4.5]dec-2-yl)butanoic acid, depending on the choice of oxidizing agent and reaction conditions. acs.orgresearchgate.net
For the partial oxidation to the aldehyde, mild oxidizing agents are typically employed to prevent over-oxidation to the carboxylic acid. uchicago.edu Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation. researchgate.net The reaction is generally carried out in an anhydrous solvent, like dichloromethane (B109758) (DCM), at or below room temperature. The spiroketal moiety is stable under these non-acidic conditions.
To achieve complete oxidation to the carboxylic acid, stronger oxidizing agents are necessary. acs.org Common reagents for this purpose include Jones reagent (CrO₃ in aqueous sulfuric acid), potassium permanganate (B83412) (KMnO₄), or a two-step procedure involving initial oxidation to the aldehyde followed by further oxidation using reagents like sodium chlorite (B76162) (NaClO₂). acs.org However, the strongly acidic nature of Jones reagent may lead to the undesired cleavage of the spiroketal protecting group. Therefore, milder, two-step oxidation protocols or alternative reagents compatible with acid-sensitive groups are often preferred.
Table 1: Selective Oxidation of this compound
| Desired Product | Reagent(s) | Typical Conditions |
|---|---|---|
| Aldehyde | Pyridinium chlorochromate (PCC) | DCM, room temperature |
| Aldehyde | Dess-Martin periodinane (DMP) | DCM, room temperature |
| Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄) | Acetone (B3395972), 0 °C to room temperature |
Derivatization to Esters, Ethers, and Halides
Esters: The primary alcohol can be readily converted to a wide array of esters through reaction with carboxylic acids, acid chlorides, or acid anhydrides. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. chemguide.co.ukmasterorganicchemistry.comlibretexts.orgyoutube.com However, given the acid-lability of the spiroketal, milder, base-catalyzed or coupling agent-mediated methods are often more suitable. Reaction with an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) provides a high-yielding route to the corresponding ester under non-acidic conditions. youtube.com Alternatively, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can be used to facilitate the esterification with a carboxylic acid under mild conditions. researchgate.net
Ethers: The synthesis of ethers from this compound can be achieved through methods such as the Williamson ether synthesis. researchgate.netmasterorganicchemistry.comquimicaorganica.orgjackwestin.com This reaction involves the deprotonation of the primary alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The resulting nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to yield the desired ether. quimicaorganica.org This method is highly efficient for the preparation of a variety of alkyl ethers. masterorganicchemistry.com
Halides: The hydroxyl group can be substituted by a halogen (Cl, Br, I) to form the corresponding alkyl halide. libretexts.org Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used for the conversion to alkyl chlorides and bromides, respectively. These reactions typically proceed with inversion of configuration if the carbon bearing the alcohol is chiral. Alternatively, reaction with hydrohalic acids (HCl, HBr, HI) can also yield alkyl halides, though the strongly acidic conditions may compromise the integrity of the spiroketal. Milder methods, such as the Appel reaction (using PPh₃ and CCl₄ or CBr₄), can also be employed.
Table 2: Derivatization of the Primary Alcohol Moiety
| Derivative | Reaction Type | Typical Reagents |
|---|---|---|
| Ester | Acylation | Acyl chloride/anhydride, pyridine |
| Ester | Fischer Esterification | Carboxylic acid, H₂SO₄ (catalytic) |
| Ether | Williamson Synthesis | NaH, Alkyl halide |
| Alkyl Chloride | Halogenation | SOCl₂, PCl₃ |
Conversion to Amines or other Nitrogen-Containing Functionalities
The primary alcohol can be converted to a primary amine through a two-step sequence. First, the alcohol is transformed into a good leaving group, typically a tosylate or mesylate, by reaction with tosyl chloride or mesyl chloride in the presence of a base like pyridine. The resulting sulfonate ester can then undergo nucleophilic substitution with an azide (B81097) source, such as sodium azide (NaN₃). Subsequent reduction of the alkyl azide, for instance by catalytic hydrogenation (H₂/Pd-C) or with lithium aluminum hydride (LiAlH₄), affords the primary amine, 4-(1,4-Dioxaspiro[4.5]dec-2-yl)butan-1-amine. researchgate.netchemistrysteps.com This method avoids the potential for over-alkylation that can occur when using ammonia (B1221849) directly as a nucleophile. masterorganicchemistry.com
Reactivity of the 1,4-Dioxaspiro[4.5]decane System
The 1,4-dioxaspiro[4.5]decane moiety serves as a protecting group for a cyclohexanone (B45756) carbonyl. Its reactivity is primarily characterized by its stability under basic and neutral conditions and its lability in the presence of acid.
Acid-Catalyzed Hydrolysis and Deprotection Strategies
The spiroketal can be readily cleaved under acidic conditions to regenerate the parent ketone and ethylene (B1197577) glycol. This deprotection is a key feature of its use in multistep synthesis. researchgate.net The reaction is typically carried out in the presence of a strong acid, such as aqueous hydrochloric acid or sulfuric acid, often in a mixture of water and an organic solvent like acetone or THF to ensure solubility. researchgate.net The mechanism involves protonation of one of the ketal oxygens, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water leads to a hemiacetal, which then hydrolyzes to the ketone and ethylene glycol. The ease of deprotection can be influenced by the specific acid catalyst and the reaction temperature.
Table 3: Deprotection of the 1,4-Dioxaspiro[4.5]decane Moiety
| Reaction | Catalyst | Typical Conditions | Product |
|---|---|---|---|
| Hydrolysis | HCl (aq) or H₂SO₄ (aq) | Acetone/Water, room temp. to reflux | 5-(4-hydroxybutyl)cyclohexan-1-one |
Remote Functionalization of the Spiroketal Ring System
Thorough searches for studies detailing the synthesis of unsaturated precursors of This compound and their subsequent reactions, such as allylic oxidation to introduce new functional groups or their participation as dienes or dienophiles in Diels-Alder cycloadditions, yielded no specific results. Similarly, there is no available research on strategies for remote functionalization, where a specific C-H bond on the spiroketal ring of this particular molecule is targeted for activation and transformation.
The absence of such specific data highlights a potential area for future chemical research. The development of synthetic routes to unsaturated analogues of This compound and the exploration of their reactivity would be a novel contribution to the field of spiroketal chemistry. Such studies could provide valuable insights into the influence of the spiroketal moiety on the outcomes of these advanced functionalization reactions.
Until such research is conducted and published, a detailed and authoritative article on the specified aspects of This compound 's reactivity remains unfeasible.
Application As a Synthetic Intermediate and Building Block in Organic Synthesis
Precursor to Complex Natural Products and Bioactive Compounds
The inherent chirality and conformational rigidity of spiroketal units make them privileged structures in a multitude of biologically active natural products. mskcc.orgnih.gov While direct application of 4-(1,4-Dioxaspiro[4.5]dec-2-yl)butan-1-ol in the total synthesis of specific large natural products like Amphidinolides or Laulimalides is not prominently documented in publicly available literature, its structural motifs are representative of key fragments used in such endeavors. The synthesis of complex molecules often relies on a convergent strategy where chiral building blocks are prepared and later assembled. Building blocks containing pre-formed spiroketals and functional handles for further elaboration are of significant interest in this context. nih.gov
The utility of spiroketal-containing building blocks is well-established in the synthesis of natural product fragments. Spiroketals are the core structural feature of numerous polyketide natural products, and their stereocontrolled synthesis is a critical challenge. mskcc.org Synthetic strategies often involve the creation of a suitable polyhydroxy ketone precursor that cyclizes to form the thermodynamically favored spiroketal. Alternatively, chiral pool starting materials or asymmetric reactions are used to construct these fragments.
A compound such as this compound represents a stable, pre-formed fragment that could be incorporated into a larger carbon chain. The primary alcohol on the side chain can be easily oxidized to an aldehyde or converted into other functional groups, allowing it to be coupled with other synthetic intermediates. Subsequent deprotection of the ketal could unmask a dihydroxy ketone moiety for further transformations or to reveal the final natural product structure.
The 1,4-dioxaspiro[4.5]decane moiety is not only a protecting group but also a rigid structural scaffold. This scaffold can be used as a foundation for the stereocontrolled synthesis of more complex polycyclic and spirocyclic systems. The butanol side chain of this compound provides a convenient anchor point for initiating the construction of additional rings.
For instance, the terminal alcohol can be oxidized to an aldehyde, which can then participate in intramolecular aldol (B89426) or Wittig-type reactions with a functional group on the cyclohexane (B81311) ring (after deprotection) to form a new fused or spiro ring system. The stability of the spiroketal allows for a wide range of chemical transformations to be performed on the side chain without affecting the core structure. This modular approach is central to diversity-oriented synthesis, where a common scaffold is used to generate a library of structurally diverse molecules for biological screening. mskcc.org
Role as a Protected Glycerol (B35011) Equivalent and Related Polyol Derivatives
Glycerol and its derivatives are fundamental C3 building blocks obtained from the chiral pool, which are extensively used in the asymmetric synthesis of natural products and pharmaceuticals. preprints.orgiupac.org The compound this compound can be conceptualized as a protected and chain-extended glycerol equivalent.
The core of this molecule, the 2-substituted-1,4-dioxaspiro[4.5]decane, is formed from the ketalization of a 1,2,3-triol (glycerol) derivative with cyclohexanone (B45756). The spiroketal serves as a robust protecting group for the 1,2-diol functionality, leaving the third hydroxyl group (in this case, at the end of a butyl chain) available for synthetic manipulation. This strategy is crucial in polyol synthesis, where selective protection and deprotection of multiple hydroxyl groups are required. google.comcreative-proteomics.com The use of chiral glycerol-derived synthons like solketal (B138546) (the acetonide of glycerol) is a common practice, and this compound represents a structural analog with a different ketal protecting group and an extended carbon chain. researchgate.netnih.gov
| Compound | Core Structure | Protecting Group | Available Functional Group | Role in Synthesis |
|---|---|---|---|---|
| (R)-Solketal | Glycerol | Acetone (B3395972) (forms an acetonide) | Primary Alcohol | Chiral C3 building block |
| This compound | Chain-extended Glycerol | Cyclohexanone (forms a spiroketal) | Primary Alcohol | Chiral, protected polyol synthon |
Intermediate in the Synthesis of Substituted Heterocyclic Systems
One of the most significant applications of the 1,4-dioxaspiro[4.5]decane scaffold is in the synthesis of biologically active heterocyclic compounds. Derivatives of this structure have been shown to be potent ligands for various receptors in the central nervous system.
A notable example is the synthesis of potent and selective serotonin (B10506) 5-HT1A receptor agonists. nih.govresearchgate.net Research has shown that compounds like 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine are powerful agonists with potential therapeutic applications. nih.gov The synthesis of such molecules can be readily envisaged starting from this compound. The synthetic sequence would typically involve:
Activation of the terminal alcohol (e.g., conversion to a tosylate or mesylate).
Nucleophilic substitution with a suitable amine, such as a substituted piperazine.
Alternatively, oxidation of the alcohol to an aldehyde, followed by reductive amination, would yield the same target. The spiroketal portion of the molecule is crucial for binding to the receptor and defining the pharmacological profile of the compound. The versatility of this scaffold has led to the development of various spiro-heterocyclic systems, including 2-azaspiro[4.5]decane-1,3-diones and 1,4,8-triazaspiro[4.5]decan-2-ones, which have also been investigated for their biological activities. nih.govnih.gov
| Starting Material/Intermediate | Reagents/Conditions | Product Class | Biological Target |
|---|---|---|---|
| This compound derivative (e.g., tosylate) | Substituted Piperazine, Base | Arylpiperazinylalkyl-spirodecanes | 5-HT1A Receptor |
| Spiro[4.5]decane precursor | Ammonia (B1221849), KCN, (NH4)2CO3 (Bucherer-Bergs) | Diazaspiro[4.5]decanes (Hydantoins) | Various (Anticonvulsant, etc.) |
| N-benzyl-4-piperidone, Dipeptide | p-Toluenesulfonic acid | Triazaspiro[4.5]decan-2-ones | Mitochondrial Permeability Transition Pore |
Utility in Cascade Reactions and Multicomponent Transformations
Cascade reactions (also known as domino or tandem reactions) and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation. These processes are valued for their atom economy, reduction of waste, and ability to rapidly generate molecular complexity from simple starting materials. researchgate.net The synthesis of complex spirocyclic frameworks is a prime area for the application of such reactions. unimi.itunimi.itmdpi.com
While specific examples detailing the use of this compound as a substrate in published cascade or multicomponent reactions are scarce, its structure contains functional groups that could be adapted for such transformations. The terminal alcohol can be oxidized to an aldehyde or an enone. These functional groups are common participants in cascade sequences. For example, an aldehyde derivative could engage in a cascade reaction initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization to build a new heterocyclic or carbocyclic ring onto the existing spiro-scaffold. mdpi.com Similarly, multicomponent reactions often utilize aldehydes, amines, and carbonyl compounds to rapidly assemble complex heterocyclic structures, a strategy that could be employed to further functionalize the spiro[4.5]decane core. rsc.org The stability of the spiroketal makes it an ideal anchor to withstand the reaction conditions often employed in these powerful synthetic methods.
Advanced Spectroscopic Characterization and Computational Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation
High-resolution NMR spectroscopy is a cornerstone for the structural analysis of spiroketals like 4-(1,4-dioxaspiro[4.5]dec-2-yl)butan-1-ol. Techniques such as 1H NMR, 13C NMR, and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in determining the connectivity and stereochemistry of the molecule. nih.govyoutube.comchemguide.co.uklibretexts.org
¹H NMR spectra provide information about the chemical environment of hydrogen atoms. youtube.comyoutube.com The chemical shifts, coupling constants, and splitting patterns of the signals for the protons in the spiroketal ring and the butanol side chain are critical for assigning their relative positions and stereochemical orientations. youtube.comchemguide.co.uk For instance, the protons on the carbon adjacent to the two oxygen atoms in the dioxolane ring (C2) would exhibit characteristic chemical shifts.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shift of the spiro carbon (the carbon atom shared by both rings) is a particularly diagnostic feature in the ¹³C NMR spectrum of spiroketals. beilstein-journals.org In related 1,4-dioxaspiro[4.5]decane systems, the spiro carbon signal can be a key identifier. chemicalbook.comchemicalbook.com
HMBC (Heteronuclear Multiple Bond Correlation) is a 2D NMR technique that reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for confirming the connectivity of the spiroketal core and the attachment of the butanol side chain. For example, HMBC can show correlations between the protons on the butanol chain and the carbons of the dioxolane ring, unequivocally establishing the structure. beilstein-journals.org
| Technique | Key Information Provided | Expected Observations for this compound |
|---|---|---|
| ¹H NMR | Chemical environment of protons, stereochemistry through coupling constants. youtube.comyoutube.com | Distinct signals for protons on the dioxolane and cyclohexane (B81311) rings, and the butanol side chain. Splitting patterns revealing neighboring protons. chemguide.co.uklibretexts.org |
| ¹³C NMR | Carbon skeleton framework. | Characteristic signal for the spiro carbon atom. Signals for the carbons in the butanol chain and the two rings. beilstein-journals.org |
| HMBC | Connectivity between different parts of the molecule through 2-3 bond C-H correlations. | Correlations confirming the link between the butanol side chain and the spiroketal moiety. beilstein-journals.org |
Mass Spectrometry Techniques
Mass spectrometry (MS) techniques are vital for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation patterns. ontosight.ai
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nuph.edu.uanih.gov This precision allows for the determination of the elemental formula of the compound, confirming its atomic composition.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that separates volatile compounds in a mixture before they are detected by a mass spectrometer. unar.ac.idnih.govscispace.com For a pure sample of this compound, GC-MS can confirm its purity and provide a characteristic mass spectrum based on its fragmentation pattern upon electron ionization. unar.ac.idscispace.com This fragmentation can offer clues about the structure of the molecule, as weaker bonds tend to break preferentially. nih.gov
| Technique | Key Information Provided | Application to this compound |
|---|---|---|
| HRMS | Precise molecular weight and elemental formula. nuph.edu.uanih.gov | Confirmation of the chemical formula C₁₂H₂₂O₃. |
| GC-MS | Purity assessment and structural information from fragmentation patterns. unar.ac.idnih.govscispace.com | Identification of characteristic fragments resulting from the cleavage of the spiroketal ring or the butanol side chain. |
Conformational Analysis and Molecular Modeling
The flexibility of the spiroketal system in this compound means it can exist in various conformations. Computational chemistry is a powerful tool for investigating these conformational preferences.
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to calculate the electronic structure of molecules and predict their properties, including geometry and energy. nih.govnih.govamanote.comresearchgate.net These methods can be used to optimize the geometry of different possible conformers of this compound and calculate their relative energies to determine the most stable conformations. DFT, in particular, offers a good balance between accuracy and computational cost for molecules of this size. nih.gov
Molecular mechanics simulations employ classical physics to model the potential energy of a molecule as a function of its atomic coordinates. nih.govyoutube.com Force fields like the Merck Molecular Force Field (MMFF) are used to perform conformational scanning, a process that systematically explores the potential energy surface of the molecule to identify all low-energy conformers. nih.gov This approach is computationally less intensive than quantum mechanical methods and is well-suited for exploring the conformational landscape of flexible molecules like the butanol side chain. youtube.com
Computational Studies on Reaction Mechanisms and Stereoselectivity
Computational methods are invaluable for understanding the mechanisms of reactions involving spiroketals and for predicting their stereochemical outcomes. nih.govrsc.org For the formation or reactions of this compound, DFT calculations can be used to model the transition states of possible reaction pathways. nih.gov
By calculating the activation energies for different pathways, it is possible to predict which reaction is more likely to occur and why a particular stereoisomer is formed preferentially. researchgate.netnih.gov For instance, in the acid-catalyzed formation of spiroketals, computational studies can elucidate whether the reaction proceeds through a stepwise mechanism involving an oxocarbenium ion or a concerted pathway. researchgate.netnih.gov These studies can also rationalize the influence of catalysts and reaction conditions on the stereoselectivity of the process. dicp.ac.cn
Future Research Directions for 4 1,4 Dioxaspiro 4.5 Dec 2 Yl Butan 1 Ol
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of spiroketals, including 4-(1,4-Dioxaspiro[4.5]dec-2-yl)butan-1-ol, has traditionally relied on methods that can be laborious and environmentally taxing. Future research is poised to pivot towards greener and more efficient synthetic strategies.
A primary objective is to move beyond conventional acid-catalyzed cyclizations, which often require harsh conditions and can generate significant waste. rsc.org A promising alternative is the development of electrosynthetic methods. rsc.org For instance, the eSpiro methodology, which utilizes anodic oxidation of malonic acids, offers a metal- and mercury-free route to spiroketals. rsc.orgrsc.org Adapting such electrochemical approaches could provide a scalable and sustainable pathway to this compound, minimizing the use of hazardous reagents. rsc.orgrsc.org
Furthermore, biocatalysis presents another frontier for sustainable synthesis. Research into enzymatic pathways for spiroketal formation could offer high selectivity and milder reaction conditions. nih.gov Identifying or engineering enzymes capable of catalyzing the key cyclization step would represent a significant leap forward in the green synthesis of this and related compounds.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Electrosynthesis (e.g., eSpiro) | Metal-free, reduced hazardous reagents, scalable. rsc.orgrsc.org | Adapting methodology for the specific precursor, optimizing reaction conditions for batch and flow setups. rsc.org |
| Biocatalysis/Enzymatic Synthesis | High stereoselectivity, mild reaction conditions, environmentally benign. nih.gov | Discovery or engineering of specific "spiroketalase" enzymes, process optimization. nih.gov |
| Novel Organocatalysis | Avoids toxic metals, potential for high enantioselectivity. nih.gov | Design of bifunctional catalysts for cascade reactions leading to the target molecule. nih.gov |
Discovery of Novel Reactivity Patterns and Transformations
The unique structure of this compound, featuring both a stable spiroketal ring system and a reactive primary alcohol, offers fertile ground for exploring new chemical reactions. Future work will likely focus on selectively targeting these functional groups to generate diverse molecular architectures.
Research into the selective transformation of the butan-1-ol side chain—via oxidation, esterification, etherification, or substitution—while preserving the integrity of the spiroketal is a key area. This would allow the compound to be used as a scaffold, attaching various functional moieties to tailor its properties for specific applications.
Conversely, developing methods for the controlled cleavage or rearrangement of the spiroketal ring system could unlock access to entirely new classes of compounds that are not readily accessible through other means. Additionally, exploring novel palladium(II)-catalyzed intramolecular cyclizations could reveal new stereoselective pathways for modifying the core structure. doi.org
Expansion of Its Role as a Chiral Building Block in Asymmetric Synthesis
As a chiral molecule, this compound is an inherently valuable building block for asymmetric synthesis. acs.orgfigshare.com Spiroketals are privileged structures found in a multitude of natural products with potent biological activities, including antiparasitic agents like avermectins and protein phosphatase inhibitors like calyculin A. nih.gov
Future research will focus on incorporating this specific spiroketal into the total synthesis of complex natural products and their analogues. rsc.orgnih.gov Its defined three-dimensional structure can serve as a rigid scaffold, precisely orienting appended functional groups in space—a critical feature for designing molecules that interact with biological targets like enzymes and receptors. mskcc.org The butanol side chain provides a convenient handle for elaboration, allowing synthetic chemists to construct complex carbon skeletons stereoselectively. The development of modular synthetic routes using this building block will be essential for creating libraries of diverse spiroketal-containing compounds for biological screening. acs.org
Exploration of New Methodologies for Stereocontrol
A classical challenge in spiroketal synthesis is controlling the stereochemistry at the anomeric carbon. nih.govnih.gov While thermodynamically controlled reactions often favor the most stable isomer, this limits access to other stereoisomers which may possess unique biological activities. mskcc.orgnih.gov
A major thrust of future research will be the development of kinetically controlled spirocyclization reactions that can selectively generate any desired stereoisomer of this compound, independent of thermodynamic stability. mskcc.orgresearchgate.net This could involve the design of novel catalysts, such as bifunctional aminothioureas, that guide the cyclization through specific transition states to yield enantiomerically pure products. nih.gov Another innovative approach is the use of tethering, where parts of the precursor molecule are temporarily linked to direct the stereochemical outcome of the cyclization, even across remote stereocenters. nih.gov Advancing these methods will provide the systematic access needed to fully explore the chemical and biological space of spiroketals. nih.gov
Integration of Computational Chemistry and Machine Learning in Predictive Synthesis
The fields of computational chemistry and machine learning are set to revolutionize how synthetic routes are designed and optimized. walshmedicalmedia.com For a molecule like this compound, these tools offer the potential to dramatically accelerate research and development.
Computational modeling, using techniques like density functional theory, can predict reaction pathways, transition state energies, and the stability of different stereoisomers. walshmedicalmedia.comspirochem.com This allows researchers to screen potential synthetic routes and catalysts in silico, saving significant time and resources in the lab.
Machine learning algorithms can be trained on existing chemical reaction data to predict the outcomes of new transformations, including reaction yields and optimal conditions. rjptonline.orgrjptonline.org As more data on spiroketal synthesis and reactivity becomes available, these models will become increasingly accurate. rsc.org This predictive power will enable chemists to identify the most promising synthetic strategies and novel transformations for this compound, guiding experimental work toward the most fruitful avenues. rjptonline.org
Q & A
Q. What are the recommended synthetic routes for 4-(1,4-Dioxaspiro[4.5]dec-2-yl)butan-1-ol, and how can reaction efficiency be optimized?
Synthesis of spirocyclic compounds typically involves multi-step strategies, including cyclization, protection/deprotection of functional groups, and regioselective oxidation. For example, spiroketal formation (as seen in related 1,4-dioxaspiro[4.5]decane derivatives) may involve acid-catalyzed cyclization of diols or ketones under controlled conditions . Optimization strategies:
- Catalyst screening : Test Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., BF₃·OEt₂) to enhance cyclization efficiency.
- Temperature control : Use reflux conditions in aprotic solvents (e.g., THF, DCM) to minimize side reactions.
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization for isolation .
Q. How should researchers determine the physicochemical properties (e.g., solubility, stability) of this compound?
- Solubility : Perform incremental solvent trials (polar to non-polar solvents) under ambient and heated conditions.
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC or GC monitoring to assess hydrolytic or oxidative degradation .
- Spectroscopic characterization : Use NMR (¹H, ¹³C, DEPT-135) to confirm stereochemistry and FT-IR to identify functional groups (e.g., hydroxyl stretch at ~3200–3600 cm⁻¹) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis and purification steps to mitigate inhalation risks .
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste via licensed hazardous material handlers .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) for spirocyclic compounds be resolved?
- Multi-technique validation : Cross-validate NMR data with X-ray crystallography or computational methods (e.g., DFT-based NMR shift calculations) .
- Dynamic effects : Investigate conformational flexibility via variable-temperature NMR to assess if dynamic equilibria skew spectral interpretations .
- Crystallography challenges : For poor crystal-forming compounds, use microcrystalline samples or co-crystallization agents to improve diffraction quality .
Q. What experimental and computational approaches are effective in studying the reactivity of this compound in catalytic systems?
- Mechanistic studies :
- Computational modeling :
Q. How can researchers address discrepancies in bioactivity data for derivatives of this compound?
- Data normalization : Standardize assay conditions (e.g., cell line viability, incubation time) to reduce variability .
- Structure-activity relationship (SAR) : Synthesize analogs with systematic modifications (e.g., hydroxyl group alkylation) to isolate key functional groups driving activity .
- Meta-analysis : Compare results across peer-reviewed studies to identify trends or methodological biases (e.g., solvent effects in cytotoxicity assays) .
Data Analysis and Experimental Design
Q. What statistical methods are recommended for analyzing dose-response relationships in toxicity studies involving this compound?
Q. How should researchers design experiments to investigate the environmental fate of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
